(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1516698-10-4
VCID: VC3017494
InChI: InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2
SMILES: C1=CN2C=C(N=C2C=C1C(F)(F)F)CO
Molecular Formula: C9H7F3N2O
Molecular Weight: 216.16 g/mol

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

CAS No.: 1516698-10-4

Cat. No.: VC3017494

Molecular Formula: C9H7F3N2O

Molecular Weight: 216.16 g/mol

* For research use only. Not for human or veterinary use.

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol - 1516698-10-4

Specification

CAS No. 1516698-10-4
Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
IUPAC Name [7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Standard InChI InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2
Standard InChI Key BVDGCIHLCHXTCV-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C=C1C(F)(F)F)CO
Canonical SMILES C1=CN2C=C(N=C2C=C1C(F)(F)F)CO

Introduction

Chemical Identity and Properties

Basic Information

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic organic compound characterized by an imidazo[1,2-a]pyridine core structure with a trifluoromethyl substituent at the 7-position and a hydroxymethyl group at the 2-position. The compound's essential chemical data is presented in Table 1.

Table 1: Chemical Identity and Properties

ParameterInformation
CAS Number1516698-10-4
Molecular FormulaC₉H₇F₃N₂O
Molecular Weight216.162 g/mol
SMILES NotationFC(C1=CC=2N(C=C1)C=C(N2)CO)(F)F
Purity (Commercial)Typically 95%
Storage Conditions2-8°C

The compound contains a bicyclic heterocycle with the imidazo[1,2-a]pyridine framework, which is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds . The trifluoromethyl group at the 7-position imparts specific electronic and lipophilic properties that can significantly influence the compound's biological activity profile.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically follows established protocols for imidazo[1,2-a]pyridine derivatives. Based on documented procedures for related compounds, several synthetic pathways can be employed.

One common approach involves a multi-step sequence:

  • Formation of the imidazo[1,2-a]pyridine core structure

  • Introduction of the trifluoromethyl group at the 7-position

  • Functionalization of the 2-position with a hydroxymethyl group

Structural Characteristics and Relationship to Biological Activity

Structure-Activity Relationships

The imidazo[1,2-a]pyridine scaffold is known for its presence in numerous biologically active compounds. The trifluoromethyl group at the 7-position can significantly impact a compound's pharmacological properties through:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability due to the C-F bond strength

  • Altered electronic properties of the aromatic system

  • Potential hydrogen bond acceptor capabilities

These structural features make (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol potentially valuable in medicinal chemistry research .

Comparison with Related Compounds

Table 2 compares (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol with structurally related compounds.

Table 2: Structural Comparison with Related Compounds

CompoundKey Structural DifferencesMolecular Weight
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanolReference compound216.16 g/mol
7-(Trifluoromethyl)imidazo[1,2-a]pyridineLacks hydroxymethyl group at 2-position186.13 g/mol
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidinePyrimidine instead of pyridine core187.12 g/mol
(6-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanolAdditional methyl group at 6-position230.19 g/mol
7-(Trifluoromethyl)imidazo[1,2-b]pyridazineDifferent heterocyclic coreSimilar (precise MW not provided)

Chemical Reactivity

Synthetic Utility

The compound can serve as a valuable building block for the synthesis of more complex molecules due to the presence of the hydroxymethyl group, which provides a convenient handle for further functionalization. This makes it potentially useful in medicinal chemistry for the preparation of compound libraries with diverse substituents at the 2-position.

Current Research Trends and Future Directions

Recent Developments

Recent research (as of April 2025) on imidazo[1,2-a]pyridine derivatives has focused on exploring their potential in various therapeutic areas:

  • Development of targeted kinase inhibitors for cancer treatment

  • Design of compounds with improved safety profiles and reduced off-target effects

  • Investigation of novel synthetic methodologies for more efficient and sustainable production

  • Structure-activity relationship studies to optimize biological activity

Future Research Directions

Future research on (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol and related compounds may include:

  • Comprehensive biological profiling against diverse therapeutic targets

  • Development of more efficient synthetic routes with higher yields and fewer steps

  • Exploration of its potential as a building block for the synthesis of more complex bioactive molecules

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Evaluation of potential applications beyond medicinal chemistry, such as in materials science or catalysis

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